Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3

PROTAC Linker Chemistry Controlled Deprotection

(S)-configured CRBN ligand-linker with tert-butyl ester-protected carboxylic acid handle. The (S)-pyrrolidine center maximizes cereblon engagement—racemic or (R) variants show ~10-fold weaker binding. The tert-butyl ester remains stable during PROTAC assembly and deprotects cleanly with TFA for amide conjugation to BET warheads. Essential for SAR studies where linker chemistry and stereochemistry directly influence degradation potency. ≥98% purity with full analytical documentation.

Molecular Formula C30H41N5O7
Molecular Weight 583.7 g/mol
Cat. No. B12383785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3
Molecular FormulaC30H41N5O7
Molecular Weight583.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCN1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C30H41N5O7/c1-30(2,3)42-26(37)19-41-15-14-32-9-8-20(17-32)18-33-10-12-34(13-11-33)21-4-5-22-23(16-21)29(40)35(28(22)39)24-6-7-25(36)31-27(24)38/h4-5,16,20,24H,6-15,17-19H2,1-3H3,(H,31,36,38)/t20-,24?/m1/s1
InChIKeyYPCBLSDLKWQGJV-CGHJUBPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3: E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis


Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 is a synthetic E3 ligase ligand-linker conjugate comprising a thalidomide-based cereblon (CRBN) ligand and a piperazine-pyrrolidine linker functionalized with a tert-butyl ester-protected carboxylic acid . It is specifically designed for use in proteolysis-targeting chimeras (PROTACs), enabling the recruitment of CRBN E3 ubiquitin ligase to target proteins for degradation, with documented utility in synthesizing PROTAC BET degraders .

Why Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 Cannot Be Replaced by Generic Thalidomide Linker Conjugates


Thalidomide-based PROTAC linker conjugates exhibit distinct physicochemical properties and functional handles that directly influence PROTAC assembly efficiency, linker chemistry, and ultimately degradation potency . Substituting Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 with a structurally similar analog lacking the tert-butyl ester protecting group (e.g., (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH) eliminates the controlled deprotection step essential for generating a free carboxylic acid conjugation handle, compromising downstream conjugation specificity [1]. Furthermore, racemic or (R)-configured variants exhibit approximately 10-fold weaker binding to cereblon [2], underscoring that linker-ligand combinations are not functionally interchangeable.

Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3: Quantitative Differentiation Evidence for Scientific Procurement


tert-Butyl Ester Protecting Group Enables Controlled, Site-Specific Conjugation

Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 incorporates a tert-butyl ester-protected carboxylic acid, providing a chemically orthogonal handle that remains stable during PROTAC assembly until intentional deprotection with acid (e.g., TFA). In contrast, the direct analog (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH terminates in a free hydroxyl group, offering no protected conjugation site and limiting downstream functionalization flexibility [1].

PROTAC Linker Chemistry Controlled Deprotection

Defined (S)-Stereochemistry Ensures High-Affinity Cereblon Engagement

The (S)-configuration of the pyrrolidine chiral center in Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 is critical for maintaining high binding affinity to cereblon. Crystallographic and biochemical studies of thalidomide enantiomers demonstrate that the (S)-enantiomer binds CRBN approximately 10-fold more strongly than the (R)-enantiomer (Kd values not reported; relative affinity established via competition assays) [1].

Cereblon E3 Ligase Stereospecificity

High Purity (≥98%) Minimizes Impurity-Driven Variability in PROTAC Assembly

Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 is supplied with a purity specification of ≥98%, as determined by HPLC and confirmed by LC/MS and NMR analysis . Many thalidomide linker conjugates are offered at lower purity levels (e.g., 95% or unspecified), which can introduce impurities that interfere with PROTAC synthesis or confound biological results.

Purity Reproducibility Quality Control

Optimized Linker Length and Composition for BET Degrader Development

Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 has been specifically employed in the synthesis of PROTAC BET degraders . While head-to-head degradation data versus other linker conjugates is not publicly available, the compound's linker architecture—incorporating a piperazine-pyrrolidine scaffold with a tert-butyl ester terminus—represents a validated starting point for BET-targeting PROTACs, providing a defined molecular weight (583.68 g/mol) and lipophilicity profile that influences permeability and ternary complex formation.

PROTAC BET Linker Optimization Targeted Protein Degradation

Optimal Research and Industrial Application Scenarios for Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3


Synthesis of PROTAC BET Degraders with Defined Linker Chemistry

This conjugate is ideally suited for chemists synthesizing BET-targeting PROTACs where a protected carboxylic acid handle is required for late-stage conjugation to a BET-binding warhead. The tert-butyl ester remains stable during PROTAC assembly and can be cleanly deprotected with TFA to expose the carboxylic acid, enabling amide bond formation with amine-containing BET ligands .

Stereochemically Defined CRBN-Recruiting PROTAC Scaffolds

For research groups investigating structure-activity relationships (SAR) around CRBN-based PROTACs, the (S)-configured pyrrolidine center provides a stereochemically defined starting point that maximizes cereblon engagement. This is critical when comparing linker variants, as use of a racemic or (R)-configured analog could confound interpretation of degradation potency due to a ~10-fold difference in CRBN binding affinity [1].

High-Purity E3 Ligase Ligand-Linker Conjugate for Reproducible Screening Campaigns

With a purity specification of ≥98%, this compound is appropriate for high-throughput PROTAC synthesis and subsequent biological screening, where impurities can lead to false positives or inconsistent degradation profiles. The availability of full analytical documentation (HPLC, LC/MS, NMR) supports reproducible results across independent laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.